molecular formula C13H16N2 B8013485 C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine

Cat. No.: B8013485
M. Wt: 200.28 g/mol
InChI Key: IGAJCQXZHGXQRA-UHFFFAOYSA-N
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Description

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine is a compound that belongs to the indole family, which is known for its diverse biological activities. . This compound features a cyclopropylmethyl group attached to the indole nucleus, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The cyclopropylmethyl group may enhance its binding properties and stability .

Comparison with Similar Compounds

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(cyclopropylmethyl)indol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-8-11-3-4-13-12(7-11)5-6-15(13)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAJCQXZHGXQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C2C=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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